molecular formula C20H14ClNO2 B325250 N-(4-benzoylphenyl)-2-chlorobenzamide

N-(4-benzoylphenyl)-2-chlorobenzamide

Cat. No.: B325250
M. Wt: 335.8 g/mol
InChI Key: SASBIODCPZYFNI-UHFFFAOYSA-N
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Description

Contextualization of Benzamide (B126) Derivatives in Contemporary Chemical and Biological Research

Benzamide derivatives, a class of compounds derived from benzoic acid, represent a cornerstone in modern chemical and biological research. researchgate.net Their versatile structure, characterized by a benzene (B151609) ring attached to an amide functional group, serves as a privileged scaffold in medicinal chemistry. researchgate.netresearchgate.net Researchers have extensively explored this chemical class, leading to the discovery of molecules with a wide array of pharmacological activities. These include applications as antipsychotic, antiemetic, antihypertensive, antibacterial, and antimicrobial agents. researchgate.netresearchgate.net

The significance of benzamides is underscored by their role as inhibitors of crucial enzymes. researchgate.net For instance, certain benzamide derivatives are potent inhibitors of histone deacetylases (HDACs), enzymes that play a critical role in the epigenetic regulation of gene expression and are important targets in cancer therapy. researchgate.net Others have been investigated as inhibitors of monoamine oxidase-B (MAO-B), relevant for treating neurodegenerative diseases. nih.gov The broad spectrum of biological activity also extends to anticancer, anti-inflammatory, analgesic, and antifungal properties. researchgate.netmdpi.comnih.gov The adaptability of the benzamide core allows for structural modifications, enabling the synthesis of vast libraries of compounds for screening against various therapeutic targets, including receptor tyrosine kinases. researchgate.net This inherent versatility ensures that benzamide derivatives remain a focal point of academic and industrial research in the quest for novel therapeutic agents. mdpi.comnih.gov

Structural Classification and Research Significance of N-(4-benzoylphenyl)-2-chlorobenzamide within Related Chemical Classes

This compound is a multi-component molecule that can be classified within several significant chemical groups, each contributing to its research interest.

N-Phenylbenzamide: At its core, the molecule belongs to the N-phenylbenzamide class, where a benzamide moiety is N-substituted with a phenyl group. mdpi.com This arrangement is a common motif in pharmacologically active compounds, with derivatives being investigated for anticancer, antiviral, antibacterial, and antifungal activities. mdpi.comnih.govnih.gov The spatial orientation of the two phenyl rings relative to the central amide linker is a key determinant of biological activity.

Benzophenone (B1666685) Derivative: The presence of a benzoyl group (a benzene ring attached to a carbonyl group) on the N-phenyl ring classifies it as a benzophenone derivative. Benzophenones are known for their photochemical properties and are also found in various biologically active molecules.

N-Acyl Urea (B33335) Analogue: Structurally, the amide linkage (-CO-NH-) in this compound is a key feature it shares with N-acyl ureas. N-acyl ureas are recognized as important scaffolds in drug discovery due to their ability to mimic peptide bonds and their high potential for hydrogen bonding. reading.ac.uk This functionality is explored in compounds designed as enzyme inhibitors and agents targeting central nervous system disorders. reading.ac.ukresearchgate.netnih.gov The urea functionality itself is a central feature in numerous clinically approved drugs, valued for its ability to form stable hydrogen bonds with biological targets. nih.gov

2-Chlorobenzamide (B146235) Moiety: The inclusion of a chlorine atom at the ortho-position of the primary benzoyl ring is a significant structural feature. The presence and position of halogen substituents can profoundly influence a molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity to target proteins. guidechem.com The 2-chlorobenzamide fragment itself is a known degradation product of certain agrochemicals and a building block in chemical synthesis. guidechem.comnih.govchemicalbook.com

The combination of these structural elements in a single molecule makes this compound a unique subject for chemical synthesis and biological evaluation.

Aims and Scope of Academic Inquiry into this compound

Given the absence of extensive dedicated literature on this compound, academic inquiry into this specific compound is largely inferential, based on the known significance of its constituent parts. The primary aims of research involving this molecule would likely revolve around its synthesis and subsequent evaluation of its biological potential.

The scope of such academic inquiry would encompass:

Synthesis and Characterization: Developing efficient synthetic pathways to produce the compound and its analogues. This would involve coupling 2-chlorobenzoyl chloride with 4-aminobenzophenone (B72274). Full characterization using modern spectroscopic and analytical techniques (e.g., NMR, MS, IR) would be essential to confirm its structure.

Biological Screening: Based on the activities of related N-phenylbenzamides and benzophenones, a key aim would be to screen this compound for a range of biological activities. nih.govnih.gov This would include:

Anticancer Activity: Testing its cytotoxicity against various cancer cell lines, driven by the known anticancer potential of many benzamide derivatives. nih.govnih.gov

Enzyme Inhibition: Evaluating its potential as an inhibitor for enzymes like histone deacetylases or kinases, a common strategy for benzamide-based drug discovery. researchgate.net

Antimicrobial and Antiviral Assays: Assessing its efficacy against pathogenic bacteria, fungi, and viruses, which are known targets for N-phenylbenzamide structures. mdpi.comnih.gov

Structure-Activity Relationship (SAR) Studies: A crucial part of the inquiry would involve synthesizing analogues to probe how structural modifications affect biological activity. This would include altering the substitution pattern on either phenyl ring or modifying the linker. The role of the ortho-chloro substituent would be of particular interest in defining the compound's potency and selectivity. guidechem.com

Computational Studies: Employing molecular docking and other computational tools to predict and rationalize the binding of the molecule to potential biological targets, guiding further synthesis and optimization efforts. nih.gov

The overarching goal of investigating this compound would be to determine if the unique combination of its structural motifs leads to novel or enhanced biological activity, potentially identifying a new lead compound for drug development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H14ClNO2

Molecular Weight

335.8 g/mol

IUPAC Name

N-(4-benzoylphenyl)-2-chlorobenzamide

InChI

InChI=1S/C20H14ClNO2/c21-18-9-5-4-8-17(18)20(24)22-16-12-10-15(11-13-16)19(23)14-6-2-1-3-7-14/h1-13H,(H,22,24)

InChI Key

SASBIODCPZYFNI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for N-(4-benzoylphenyl)-2-chlorobenzamide and Analogues

The foundational methods for synthesizing the title compound and similar structures rely on classical organic reactions that are both reliable and scalable.

The most direct and widely employed method for synthesizing this compound is the condensation reaction, a cornerstone of organic synthesis. This strategy involves the formation of an amide bond between an amine and a carboxylic acid derivative, typically an acyl chloride.

In this specific synthesis, the primary amine, 4-aminobenzophenone (B72274), is reacted with 2-chlorobenzoyl chloride. The reaction is generally carried out in the presence of a base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrochloric acid byproduct generated during the reaction. google.com The nucleophilic amino group of 4-aminobenzophenone attacks the electrophilic carbonyl carbon of 2-chlorobenzoyl chloride, leading to the formation of a tetrahedral intermediate which then collapses to form the stable amide bond.

This method is highly effective for producing a variety of N-substituted benzamide (B126) derivatives. For instance, a similar approach is used to synthesize N-(4-Bromophenyl)-2-chloro-benzamide by reacting 4-bromoaniline (B143363) with 2-chlorobenzoyl chloride. evitachem.com The synthesis of N-(2-aminoethyl)-4-chlorobenzamide analogues also follows this fundamental condensation pathway. nih.gov The choice of solvent and base is critical for optimizing the reaction conditions and yield. Dichloromethane (B109758) is a common solvent for such reactions. mdpi.com

The general reaction can be summarized as: 4-aminobenzophenone + 2-chlorobenzoyl chloride → this compound + HCl

An alternative strategy for creating analogs, particularly N-acyl ureas, involves isocyanate intermediates. Benzoyl isocyanate, which can be generated from benzoyl chloride and a cyanate (B1221674) salt, is a key reagent in this approach. This highly reactive intermediate can then be coupled with various amines to form N-benzoyl urea (B33335) derivatives. nih.govcurresweb.com

A two-step method involves first generating an N-(phenoxycarbonyl)benzamide intermediate from benzoyl isocyanate and phenol. This stable intermediate can then be reacted with a wide range of amines, from weakly to strongly nucleophilic, to produce the desired arylated acyl ureas in good yields. nih.gov This route offers versatility and is suitable for creating a diverse library of compounds for various research applications. nih.gov While not the most direct route to this compound itself, it is a significant pathway for producing structurally related N-acyl ureas, which are considered important analogs. nih.gov

The availability and purity of the starting materials are paramount for the successful synthesis of the final product. The two primary intermediates are 4-aminobenzophenone and a 2-chloro-benzoyl derivative.

4-Aminobenzophenone: This intermediate is a crucial building block. nordmann.global It can be prepared through several established methods. One common laboratory-scale synthesis involves the acid-catalyzed hydrolysis of p-benzoylacetanilide. Refluxing p-benzoylacetanilide with hydrochloric acid, followed by neutralization, yields 4-aminobenzophenone. prepchem.com It is also described as a precursor for various derivatives, including triazoles and benzothiazoles. researchgate.netchemicalbook.com Purification is typically achieved by recrystallization from aqueous ethanol (B145695) after an acid-base workup. chemicalbook.com

2-Chlorobenzamide (B146235) and its Precursors: The second key intermediate is 2-chlorobenzamide or its precursor, 2-chlorobenzoic acid.

2-Chlorobenzoic acid can be synthesized by the oxidation of 2-chlorotoluene (B165313) using an oxidizing agent like potassium permanganate (B83412). chemicalbook.com Another route is through the hydrolysis of o-chlorobenzonitrile with hydrochloric acid. chemicalbook.com

2-Chlorobenzamide can be prepared by the base-catalyzed hydration of o-chlorobenzonitrile in an alcohol solvent, such as isobutanol. google.com A patented method describes a two-step synthesis starting from methyl anthranilate, which undergoes chlorination followed by amidation under pressure to yield 2-amino-5-chlorobenzamide, a related compound. google.com

Below is a summary of synthetic routes for the key intermediates:

IntermediateStarting Material(s)Key Reagents/ConditionsReference
4-Aminobenzophenonep-Benzoylacetanilide1N Hydrochloric acid, reflux prepchem.com
2-Chlorobenzoic Acid2-ChlorotoluenePotassium permanganate (oxidation) chemicalbook.com
2-Chlorobenzoic Acido-ChlorobenzonitrileConcentrated Hydrochloric acid, heat chemicalbook.com
2-Chlorobenzamideo-ChlorobenzonitrileBase-catalyzed hydration (e.g., KOH), isobutanol google.com

Advanced Synthetic Approaches and Process Optimization

Beyond the established routes, research into advanced synthetic methods aims to improve efficiency, yield, and environmental friendliness, particularly for analogous N-acyl urea structures.

The synthesis of N-acyl ureas, which are structurally analogous to the title compound, often faces challenges such as side reactions and catalyst poisoning. rsc.org Advanced catalytic systems are being developed to overcome these hurdles.

In carbodiimide-driven reactions used to form amide or urea linkages, the formation of a stable N-acylurea byproduct can poison the catalyst and reduce the efficiency of the reaction cycle. rsc.org Research has shown that optimizing conditions such as temperature, pH, and the use of additives like pyridine can significantly suppress the formation of this side product and maintain a highly effective catalytic cycle. rsc.org Specifically, a combination of low temperature, low pH, and a 10% pyridine fraction was found to be optimal. rsc.org

Other advanced catalytic methods include the use of manganese pincer complexes for the dehydrogenative coupling of amines and methanol (B129727) to form urea derivatives. acs.org This process is highly atom-economic, producing only hydrogen gas as a byproduct. acs.org Furthermore, electrocatalytic methods are emerging as a sustainable route for urea synthesis, coupling CO2 with nitrogen sources like nitrates, though this is more applicable to the synthesis of simple urea rather than complex derivatives. nih.gov

Regioselectivity, the control of the position at which a reaction occurs, is a critical consideration in the synthesis of complex molecules like benzoylphenyl urea derivatives. The specific placement of substituents on the aromatic rings can profoundly influence the compound's properties.

In the synthesis of related heterocyclic systems, the reaction mechanism often involves a nucleophilic attack on a carbonyl carbon. The regioselectivity of this attack can be directed by steric hindrance, with the nucleophile preferentially adding to the less hindered carbonyl group. nih.gov This principle is fundamental in designing synthetic routes for unsymmetrical benzoylphenyl derivatives to ensure the desired isomer is the major product.

For benzoyl phenyl urea (BPU) mimics, the position of substituents has been shown to affect biological activity. For example, in a series of benzoyl thymyl ureas, ortho-substituted compounds demonstrated a better effect than their para-substituted counterparts. nih.gov This highlights the importance of regioselective control during synthesis to produce the most potent or effective analogue. Therefore, synthetic strategies must be designed to control the placement of functional groups like the 2-chloro substituent on the benzoyl ring and the benzoyl group at the 4-position of the phenylamine ring to achieve the specific structure of this compound.

Challenges and Methodological Validation in Synthetic Procedures

The synthesis of this compound, while conceptually straightforward, can present several challenges that necessitate careful optimization and validation of the methodology.

Challenges in Synthesis:

A primary challenge in the synthesis of this compound is the potential for side reactions. The presence of two reactive sites in (4-aminophenyl)(phenyl)methanone could theoretically lead to undesired products, although the amine group is significantly more nucleophilic than the benzoyl group under typical acylation conditions. Inadequate control of reaction temperature can lead to the formation of impurities. For instance, in related benzamide syntheses, elevated temperatures have been shown to promote side reactions, leading to lower yields and complicating purification. nih.gov The purification of the final product can also be challenging, often requiring recrystallization or chromatographic techniques to remove unreacted starting materials and any byproducts. nih.gov

Methodological Validation:

To ensure the reliability and reproducibility of the synthesis, a thorough methodological validation is crucial. This involves the use of various analytical techniques to confirm the identity, purity, and yield of the product. High-Performance Liquid Chromatography (HPLC) is a key technique for this purpose. A validated RP-HPLC method would typically involve the parameters outlined in the table below.

Interactive Table: Parameters for HPLC Method Validation
Validation ParameterAcceptance CriteriaTypical Procedure
Specificity The method should be able to resolve the analyte peak from potential impurities and degradation products.Analysis of placebo, stressed samples (e.g., acid, base, oxidative, thermal, photolytic degradation), and the analyte.
Linearity A linear relationship between the concentration and the detector response (R² > 0.99).Analysis of a series of solutions with known concentrations of the analyte.
Accuracy The closeness of the test results to the true value, typically expressed as percent recovery (e.g., 98-102%).Analysis of samples with a known amount of spiked analyte.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Expressed as Relative Standard Deviation (RSD).- Repeatability (Intra-day precision): Multiple analyses of the same sample on the same day. - Intermediate Precision (Inter-day precision): Analysis on different days, by different analysts, or with different equipment.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Determined by signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Determined by signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve.
Robustness The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.Varying parameters such as mobile phase composition, pH, flow rate, and column temperature.

Spectroscopic methods are also integral to the validation process. Fourier-Transform Infrared (FTIR) spectroscopy is used to confirm the presence of key functional groups, such as the amide C=O and N-H stretching vibrations. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed structural information, confirming the connectivity of the atoms within the molecule. Mass spectrometry (MS) is used to determine the molecular weight of the compound and can also provide information about its fragmentation pattern. mdpi.com

Reaction Mechanism Elucidation in Synthetic Pathways

Understanding the reaction mechanisms involved in the synthesis and subsequent transformations of this compound is fundamental to controlling the reaction outcome and predicting potential products.

Mechanistic Studies of Amide Bond Formation

The formation of the amide bond in this compound proceeds through a nucleophilic acyl substitution mechanism. The reaction is typically initiated by the attack of the lone pair of electrons on the nitrogen atom of the amino group of (4-aminophenyl)(phenyl)methanone on the electrophilic carbonyl carbon of 2-chlorobenzoyl chloride. This results in the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate, with the expulsion of the chloride leaving group, leads to the formation of the stable amide bond. The presence of a base is crucial to deprotonate the nitrogen of the tetrahedral intermediate, facilitating the elimination of the chloride ion.

Computational studies on related systems, such as the Co(III)-catalyzed annulation of N-chlorobenzamide, have provided insights into the electronic effects that govern the reactivity of the amide bond and adjacent aromatic rings. While not a direct study of the synthesis of the title compound, these investigations highlight the importance of factors like orbital interactions and steric effects in determining reaction pathways.

Investigation of Photochemical Transformations and Product Formation

The presence of chromophoric groups, namely the benzoyl and chlorobenzoyl moieties, suggests that this compound is likely to undergo photochemical transformations upon exposure to ultraviolet (UV) radiation. The chlorine substituent on the benzoyl ring is a particularly interesting feature in this regard.

Studies on the photochemistry of related chlorobenzene (B131634) compounds have shown that the primary photochemical process is often the homolytic cleavage of the carbon-chlorine (C-Cl) bond. This cleavage results in the formation of a highly reactive aryl radical and a chlorine radical. The aryl radical can then undergo a variety of subsequent reactions, including hydrogen abstraction from the solvent or other molecules, or reaction with other radicals or molecules present in the system.

While specific studies on the photochemical degradation of this compound are not extensively reported in the literature, it is plausible that irradiation with UV light could lead to the formation of a 2-(N-(4-benzoylphenyl)carbamoyl)phenyl radical. The fate of this radical would depend on the reaction conditions, but potential products could include N-(4-benzoylphenyl)benzamide (formed by hydrogen abstraction) or various cross-coupled products if other reactive species are present. The benzoyl group itself can also participate in photochemical reactions, such as photoreduction or Norrish-type reactions, further complicating the potential product profile.

The identification of such photoproducts would typically involve techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to separate the components of the irradiated mixture and identify them based on their mass spectra and fragmentation patterns.

Structural Analysis of this compound Remains Undocumented in Publicly Available Research

A comprehensive review of scientific literature and chemical databases reveals a significant lack of publicly available experimental data for the chemical compound this compound. Despite its documented existence, with a registered CAS number of 316145-28-5 and a molecular formula of C20H14ClNO2, detailed structural and spectroscopic characterization studies appear to be unpublished or are not indexed in accessible databases. chemicalbook.com

Consequently, a thorough discussion of its structural elucidation and spectroscopic properties, as outlined in the requested sections, cannot be provided at this time. Information regarding its analysis via Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry and X-ray Crystallography, is not available in the public domain.

While data exists for related precursor compounds such as 2-chlorobenzamide and 4-chlorobenzamide, this information is not directly applicable to the specific molecular structure of this compound. nih.govchemicalbook.comnih.gov The unique combination of the 2-chlorobenzamide and the N-(4-benzoylphenyl) moieties creates a distinct chemical entity for which dedicated analytical studies are required for accurate characterization.

Further research and publication of experimental findings are necessary to populate the scientific record with the specific spectroscopic and crystallographic data for this compound.

Structural Elucidation and Spectroscopic Characterization

X-ray Crystallography for Solid-State Structural Analysis

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

The molecular geometry of N-(4-benzoylphenyl)-2-chlorobenzamide is defined by the spatial arrangement of its constituent atoms. While precise experimental values for this specific compound are not available, representative data from structurally similar benzamides, such as 4-Chloro-N-(2-chlorophenyl)benzamide, provide a basis for understanding its key geometric parameters. nih.gov

The bond lengths within the aromatic rings are expected to be within the typical range for benzene (B151609) derivatives, though they can be influenced by the nature and position of substituents. The C-Cl bond length in the 2-chlorobenzoyl ring will be a key parameter. The C=O double bond of the benzoyl and amide groups, and the C-N bond of the amide linkage, are also of significant interest.

The bond angles around the sp2 hybridized carbon and nitrogen atoms of the amide linkage are expected to be approximately 120°. The torsion angles, which describe the rotation around single bonds, are particularly important for defining the three-dimensional shape of the molecule. Key torsion angles include those defining the orientation of the phenyl rings relative to the amide plane. For instance, in 4-Chloro-N-(2-chlorophenyl)benzamide, the amide N-C=O plane forms dihedral angles of 31.53 (8)° and 36.23 (8)° with the 4-chloro- and 2-chlorophenyl rings, respectively. nih.gov A similar non-planar arrangement is anticipated for this compound due to steric hindrance from the ortho-chloro substituent.

Interactive Data Table: Representative Bond Lengths and Angles from Analogous Structures

Note: The following data is for 4-Chloro-N-(2-chlorophenyl)benzamide and is intended to be representative. Actual values for this compound may vary. nih.gov

ParameterBond/AtomsValue
Bond Length (Å) C-Cl (2-chlorophenyl)1.731 (2)
C=O (amide)1.229 (3)
N-C (amide)1.343 (3)
C-N (amide-phenyl)1.423 (3)
Bond Angle (°) C-N-C (amide)126.9 (2)
N-C=O (amide)124.9 (2)
O=C-C (amide)120.4 (2)
Torsion Angle (°) O=C-N-C178.9 (2)

Investigation of Intermolecular Interactions and Crystal Packing

The solid-state packing of this compound will be governed by a network of intermolecular interactions. Based on studies of similar benzamides, hydrogen bonding is expected to be a dominant force in the crystal lattice. nih.govnih.gov

Specifically, N-H···O hydrogen bonds involving the amide hydrogen as a donor and the carbonyl oxygen of a neighboring molecule as an acceptor are a common and strong interaction in this class of compounds. nih.gov These interactions often lead to the formation of one-dimensional chains or more complex supramolecular assemblies. In the case of 4-Chloro-N-(2-chlorophenyl)benzamide, molecules are stacked in columns along the b-axis through such N-H···O hydrogen bonds. nih.gov

In addition to classical hydrogen bonds, weaker C-H···O interactions may also play a role in stabilizing the crystal structure. nih.gov The presence of multiple aromatic rings suggests the potential for π-stacking interactions, where the electron-rich π systems of the phenyl rings overlap. However, significant π-π interactions are not always observed, as seen in 4-Chloro-N-(2-chlorophenyl)benzamide. nih.gov

The chlorine substituents introduce the possibility of halogen bonding (C-Cl···O or C-Cl···π interactions), which can further influence the crystal packing. In some related structures, intermolecular Cl···O interactions have been observed to generate centrosymmetric dimers. nih.gov

Conformational Analysis in Solution and Solid State

The conformation of this compound can differ between the solid state and in solution. In the solid state, the conformation is fixed within the crystal lattice, influenced by the packing forces and intermolecular interactions discussed above. The molecule is likely to adopt a twisted conformation due to the steric hindrance imposed by the ortho-chloro substituent on the benzoyl ring, which forces the phenyl rings out of the plane of the amide linkage. nih.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental in understanding the electronic behavior of N-(4-benzoylphenyl)-2-chlorobenzamide. These calculations provide a detailed picture of electron distribution and energy levels, which are crucial determinants of the molecule's chemical properties.

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. nih.gov For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict bond lengths, bond angles, and dihedral angles. nih.gov This process of geometry optimization is crucial as the electronic properties are highly dependent on the molecular structure. arxiv.orgrub.de Once the optimized geometry is obtained, various electronic properties such as total energy, dipole moment, and the distribution of electronic charge can be calculated to understand the molecule's polarity and stability. nih.gov

Table 1: Representative Theoretical Bond Lengths and Angles for a Benzamide (B126) Derivative (Illustrative)

ParameterBond/AngleCalculated Value
Bond LengthC=O~1.23 Å
Bond LengthN-H~1.01 Å
Bond LengthC-N (amide)~1.36 Å
Bond AngleO=C-N~122°
Bond AngleC-N-H~120°
Note: These are typical values for a benzamide functional group and are for illustrative purposes. Actual calculated values for this compound would be specific to its optimized geometry.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comnih.govyoutube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. youtube.com The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. rsc.org

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for predicting a molecule's reactivity and stability. rsc.org A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. taylorandfrancis.com For this compound, the distribution of the HOMO and LUMO across the molecular structure indicates the likely sites for nucleophilic and electrophilic attack, respectively. youtube.com

Table 2: Frontier Molecular Orbital (FMO) Parameters and Global Reactivity Descriptors (Illustrative)

ParameterFormulaSignificance
HOMO Energy (EHOMO)-Electron-donating ability
LUMO Energy (ELUMO)-Electron-accepting ability
Energy Gap (ΔE)ELUMO - EHOMOChemical reactivity and stability
Electronegativity (χ)-(EHOMO + ELUMO)/2Tendency to attract electrons
Chemical Hardness (η)(ELUMO - EHOMO)/2Resistance to change in electron configuration
Chemical Softness (S)1/(2η)Reciprocal of hardness
Electrophilicity Index (ω)χ²/ (2η)Propensity to accept electrons

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. researchgate.net It is a valuable tool for identifying the regions that are rich or poor in electrons, which in turn helps in predicting the sites for electrophilic and nucleophilic attack. nih.gov The MEP surface is typically color-coded, with red indicating regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor, prone to nucleophilic attack). nih.gov For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the carbonyl groups and the chlorine atom, while positive potential would be expected around the amide proton. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Effects

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of a molecule over time. MD simulations can explore the conformational landscape of this compound, identifying the different shapes (conformations) the molecule can adopt and their relative stabilities. Furthermore, these simulations can explicitly include solvent molecules, allowing for the investigation of how the surrounding environment influences the molecule's conformation and behavior.

In Silico Prediction of Potential Biological Target Interactions through Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger molecule like a protein. nih.gov This method is instrumental in drug discovery for identifying potential biological targets and understanding the binding modes of small molecules. nih.govnih.gov For this compound, molecular docking studies can be performed against various protein targets to predict its binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. nih.govresearchgate.net The results of these simulations can provide valuable hypotheses about the compound's mechanism of action and guide further experimental studies. researchgate.net For instance, similar benzamide derivatives have been docked against enzymes like checkpoint kinase 1 and epidermal growth factor receptor (EGFR) tyrosine kinase to explore their potential as anticancer agents. jppres.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. The primary goal of a QSAR study is to identify the key physicochemical properties, such as steric, electronic, and hydrophobic features, that govern the activity of the molecules. This understanding allows for the rational design of new derivatives with enhanced potency.

For a series of derivatives based on the this compound scaffold, a QSAR model could be developed to predict their biological activity against a specific target. The process involves calculating a set of molecular descriptors for each derivative and then using statistical methods to correlate these descriptors with their measured biological activities. The predictive ability of the resulting QSAR models is typically validated using statistical metrics like the cross-validated r² (q²) and a high correlation coefficient (r²) nih.govnih.gov.

In studies on related benzamide derivatives, QSAR models have successfully identified crucial structural requirements for activity. For instance, analyses of various benzamide series have highlighted the importance of:

Hydrophobic character : The inclusion of hydrophobic substituents has been shown to be crucial for enhancing the inhibitory activity of some benzamide classes nih.gov.

Topological and Shape Indices : Descriptors such as molecular connectivity indices and Kier's shape index have been effectively used to model the antimicrobial activity of substituted benzamides nih.gov.

Hydrogen Bonding and Electronic Effects : The presence of hydrogen bond donating groups can positively contribute to activity, while electron-withdrawing groups may have a negative influence, depending on their position on the molecular scaffold nih.gov.

A hypothetical QSAR study on derivatives of this compound would involve synthesizing a library of analogs by modifying different parts of the molecule, such as the benzoylphenyl or the chlorobenzamide rings. The biological activity (e.g., IC₅₀) of each compound would be measured, and molecular descriptors would be calculated.

Table 1: Illustrative Data for a QSAR Study of this compound Derivatives This table is a hypothetical representation of data used in a QSAR analysis.

Compound IDModification (R-group)LogP (Hydrophobicity)Molecular WeightHydrogen Bond DonorsBiological Activity (pIC₅₀)
Derivative-1-H (Parent)5.2335.7816.5
Derivative-24'-F5.3353.7716.8
Derivative-34'-OH4.9351.7827.1
Derivative-43'-CH₃5.6349.8116.3

The resulting QSAR equation, such as the one derived for benzylidene hydrazine benzamides (pIC₅₀ = 0.738 Log S - 0.031 rerank + 0.017 MR -1.359), can serve as a powerful tool to predict the activity of unsynthesized compounds, thereby guiding the design of more potent molecules and reducing unnecessary trial-and-error synthesis unair.ac.idjppres.com.

Cheminformatics and Virtual Screening Applications

Cheminformatics combines computer and information science to address challenges in chemistry, particularly in the context of drug discovery. A major application of cheminformatics is virtual screening, a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This compound can be utilized in virtual screening campaigns in several ways.

Ligand-Based Virtual Screening (LBVS): If the three-dimensional structure of the biological target is unknown, the structure of an active molecule like this compound can serve as a template. In LBVS, large compound databases are searched for molecules that share similar structural or physicochemical features with the known active compound. This can involve 2D similarity searching (based on chemical fingerprints) or 3D shape-based screening to find compounds that have a similar size, shape, and pharmacophore arrangement.

Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is available, SBVS can be employed. This approach uses molecular docking to predict how compounds from a library will bind to the target's active site. This compound could be docked into a target's binding pocket to study its interaction patterns. This initial model can then be used to screen vast libraries containing millions of compounds to find novel scaffolds or derivatives that are predicted to bind with higher affinity. Successful virtual screening campaigns have identified novel inhibitors for various targets, which are then synthesized and tested experimentally nih.govmdpi.com.

The process typically involves several hierarchical steps to filter down a large initial library to a manageable number of "hits" for biological evaluation.

Table 2: Virtual Screening Approaches Utilizing this compound

Screening TypePrincipleRequirementApplication for this compound
Ligand-BasedSearching for molecules with features similar to a known active ligand.Structure of an active compound (e.g., this compound).Used as a query molecule to find structurally similar compounds in large databases.
Structure-BasedDocking compounds into the 3D structure of a biological target to predict binding affinity.3D structure of the target protein.Docked into the target's active site to understand its binding mode and to screen for other compounds that may bind more effectively.

By integrating these computational approaches, researchers can efficiently explore chemical space, identify promising hit compounds, and optimize their properties, ultimately leading to the discovery of novel and effective therapeutic agents nih.gov.

Investigations into Biological Mechanism of Action in Vitro

Identification and Characterization of Molecular Targets (In Vitro)

Comprehensive searches did not yield any studies that specifically identify or characterize the molecular targets of N-(4-benzoylphenyl)-2-chlorobenzamide in vitro. While related compounds, such as benzoylphenylureas, are known to target chitin synthase, no direct evidence for this or any other specific molecular target was found for the compound .

Chitin Synthase Inhibition Mechanisms

There is no available research detailing the in vitro inhibition of chitin synthase by this compound. Consequently, information regarding its potential binding to the active site or disruption of chitin polymerization is currently absent from the scientific record. While the benzoylphenylurea class of compounds is generally recognized for its chitin synthesis inhibition, specific mechanistic studies on this compound are lacking researchgate.netresearchgate.netscispace.com.

Soluble Epoxide Hydrolase (sEH) Inhibition Pathways

No in vitro studies were found that investigate the inhibitory effects of this compound on soluble epoxide hydrolase (sEH). Therefore, there is no information on its potential inhibition pathways, such as a transition state analogue mechanism. The literature discusses various other compounds as sEH inhibitors, but does not mention this compound nih.govresearchgate.net.

Other Enzyme and Receptor Binding Studies (In Vitro)

No in vitro studies have been published that describe the binding of this compound to any other specific enzymes or receptors.

Biochemical Pathway Modulation and Signaling Cascade Analysis (In Vitro)

In the absence of identified molecular targets, there are no in vitro studies available that analyze the modulation of specific biochemical pathways or signaling cascades by this compound.

Cellular Assays for Mechanistic Insight (In Vitro, excluding clinical relevance or toxicity)

No publications were identified that describe the use of in vitro cellular assays to provide mechanistic insight into the biological actions of this compound.

Cell-Free System and Recombinant Protein Studies

Cell-free systems and studies involving recombinant proteins are fundamental in elucidating the direct molecular targets of a compound, independent of cellular complexity. These assays can pinpoint specific enzymatic or protein interactions.

Hypothetical Application to this compound:

To investigate the mechanism of this compound, a series of cell-free assays would be employed. For instance, if the compound is hypothesized to be an enzyme inhibitor, purified recombinant enzymes would be incubated with the compound at various concentrations. The effect on enzyme activity would be measured, allowing for the determination of inhibitory constants such as the IC50 value.

For example, studies on similar benzophenone-containing compounds have investigated their potential as inhibitors of enzymes like phospholipase A2 and hyaluronidase nih.gov. A similar approach for this compound would involve:

Expression and Purification: The target protein (e.g., a specific kinase, protease, or other enzyme) would be expressed in a suitable system (e.g., E. coli, insect, or mammalian cells) and purified to homogeneity.

Binding Assays: Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) could determine the binding affinity and kinetics between this compound and the recombinant protein.

Enzymatic Assays: If the target is an enzyme, its activity would be monitored in the presence of the compound. A decrease in product formation or substrate consumption would indicate inhibition.

Interactive Data Table: Hypothetical Enzyme Inhibition Data

Below is a representative data table illustrating the type of results that would be generated from such a study.

Target EnzymeThis compound Conc. (µM)% InhibitionIC50 (µM)
Kinase A0.1152.5
Kinase A1482.5
Kinase A10922.5
Protease B0.15> 50
Protease B112> 50
Protease B1025> 50

Subcellular Fraction Studies

To understand where a compound acts within a cell, studies on subcellular fractions are crucial. These experiments involve separating cellular components to determine the compound's localization and its effects on specific organelles.

Methodology for this compound:

Cell Lysis and Fractionation: Cells treated with this compound would be lysed, and their components (e.g., nuclei, mitochondria, microsomes, cytosol) separated by differential centrifugation.

Compound Quantification: The concentration of the compound in each fraction would be measured, typically using techniques like liquid chromatography-mass spectrometry (LC-MS), to identify its primary site of accumulation.

Functional Assays: The activity of key proteins or pathways within each fraction would be assessed. For example, mitochondrial respiration could be measured in the mitochondrial fraction, or protein synthesis in the microsomal fraction.

Interactive Data Table: Illustrative Subcellular Distribution

This table demonstrates how the results of a subcellular fractionation study might be presented.

Subcellular Fraction% of Total CompoundEffect on Marker Protein Activity
Nucleus10%No significant change
Mitochondria65%70% decrease in ATP synthase activity
Microsomes15%No significant change
Cytosol10%No significant change

Comparative Analysis with Known Biological Modulators of Similar Structure

Comparing a novel compound to well-characterized molecules with similar chemical structures can provide valuable insights into its potential mechanism of action. The benzanilide (B160483) scaffold is present in a variety of biologically active compounds.

Structural Analogs and Their Activities:

Substituted Benzanilides as Potassium Channel Activators: Research has shown that certain substituted benzanilides can act as openers of large-conductance Ca2+-activated K+ (BK) channels nih.govnih.gov. These compounds typically feature two aryl groups linked by an amide spacer and often possess a phenolic hydroxyl group. The vasorelaxant effects of these compounds were demonstrated in vitro using isolated rat aortic rings nih.gov.

N-Phenylbenzamide Derivatives as Antiviral Agents: A series of N-phenylbenzamide derivatives have been identified as inhibitors of Enterovirus 71 (EV71) nih.govresearchgate.net. For instance, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide showed activity against several EV71 strains at micromolar concentrations in vitro nih.gov. Other studies have explored N-phenylbenzamide derivatives as potential anti-HCV and anti-EV71 agents medchemexpress.com.

Benzanilides with Antimicrobial Properties: Some N-phenylbenzamides have been investigated for their antibacterial and antifungal activities. In silico and in vitro studies have suggested that these compounds can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, as well as the fungus Candida albicans mdpi.com.

Comparative Insights for this compound:

The structure of this compound, featuring a benzoylphenyl group and a chlorinated benzamide (B126) moiety, suggests several avenues for comparative analysis. Its activity could be compared to:

Potassium channel modulators: To see if it shares the vasorelaxant properties of other benzanilides.

Antiviral compounds: To determine if it possesses inhibitory activity against viruses like EV71 or HCV.

Antimicrobial agents: To assess its efficacy against various bacterial and fungal strains.

Interactive Data Table: Comparative Biological Activities of Benzanilide Derivatives

This table provides a hypothetical comparison of this compound with known modulators.

CompoundStructural FeaturesKnown Biological ActivityPotential Target
This compound Benzoylphenyl group, 2-chloro substitutionUnknown-
N-(2-hydroxy-5-phenyl)-(2-methoxy-5-chloro)-benzamideHydroxyphenyl and methoxy-chloro substitutionsPotassium channel activation, vasodilation nih.govBK channels
3-amino-N-(4-bromophenyl)-4-methoxybenzamideAmino, bromo, and methoxy substitutionsAnti-Enterovirus 71 nih.govViral proteins/replication cycle
Generic N-phenylbenzamidesBasic benzanilide scaffoldAntibacterial and antifungal mdpi.comBacterial/fungal cellular machinery

This comparative approach helps to formulate testable hypotheses about the biological role of this compound based on the established activities of structurally related molecules.

Structure Activity Relationship Sar Development and Analogue Design

Systematic Exploration of Structural Variations on Biological Activity (In Vitro)nih.govnih.govresearchgate.net

The biological activity of N-(4-benzoylphenyl)-2-chlorobenzamide derivatives is profoundly influenced by the chemical nature and substitution pattern of its three core components: the 4-benzoylphenyl moiety, the 2-chlorobenzamide (B146235) fragment, and the amide linker. In vitro studies on analogous series of compounds have systematically explored these relationships.

Modulations on the 4-Benzoylphenyl Moietynih.gov

The 4-benzoylphenyl group plays a crucial role in the interaction of these compounds with their biological targets. Studies on closely related N-(4-benzoylphenyl)-2-furamide derivatives, which exhibit antihyperlipidemic activity, have demonstrated that substitutions on the benzoyl ring significantly impact efficacy.

Compound ID (analogue)Substitution on Benzoyl RingObserved In Vivo Antihyperlipidemic Activity
3b 4-ChloroSignificant reduction in triglycerides and total cholesterol
3d 4-MethylSignificant reduction in triglycerides and total cholesterol
3a UnsubstitutedLess potent than substituted analogues
3c 4-MethoxyModerate activity
3e 4-NitroModerate activity

Data derived from studies on N-(4-benzoylphenyl)-2-furamide analogues. nih.gov

Substituent Effects and Modifications on the 2-Chlorobenzamide Fragmentnih.govresearchgate.net

The 2-chlorobenzamide portion of the molecule is critical for maintaining the appropriate conformation and electronic distribution for biological activity. The position of the chloro substituent is of particular importance. In related series, the presence and position of halogen atoms on the benzamide (B126) ring have been shown to be key determinants of potency.

In a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives evaluated for antidiabetic activity, the 2-chloro substituent was a common feature among active compounds. researchgate.net Further substitutions on this ring, such as the introduction of nitro and sulfamoyl groups, were part of the design of these specific analogues. While not a direct modulation of the 2-chlorobenzamide in the parent compound, this highlights the tolerance for substitution on this ring. researchgate.net

In another study on N-benzoyl-2-hydroxybenzamides, replacing the 2-chloro group with a 2-hydroxy group led to compounds with antiprotozoal activity. nih.gov The activity of these salicylamide (B354443) derivatives was highly dependent on the substituents on the N-benzoyl ring, indicating a cooperative effect between the two aromatic systems.

Analogue SeriesModification on Benzamide RingBiological Activity InvestigatedKey Finding
N-(4-benzoylphenyl)-2-furamidesFuran ring instead of 2-chlorophenylAntihyperlipidemicThe core structure is amenable to replacement of the 2-chlorophenyl ring with other heterocycles. nih.gov
2-chloro-nitrobenzamidesAdditional nitro and sulfamoyl groupsAntidiabeticThe 2-chloro-benzamide scaffold can be further functionalized to achieve different biological activities. researchgate.net
N-benzoyl-2-hydroxybenzamides2-hydroxy instead of 2-chloroAntiprotozoalThe nature of the substituent at the 2-position dramatically influences the type of biological activity. nih.gov

Linker Region Modifications and Their Stereochemical Implicationsnih.govnih.gov

The amide linker between the two aromatic rings is a crucial element that dictates the relative orientation of these moieties. While extensive studies on the specific linker in this compound are not widely reported, research on analogous structures provides valuable insights.

The planarity and rotational barrier of the amide bond are key features. In the synthesis of N-benzoyl-2-hydroxybenzamides, the formation of the amide bond was a key synthetic step, and the resulting compounds exhibited significant biological activity, suggesting that the inherent stereochemistry of the amide linker is favorable for binding. nih.gov The rigidity of the amide bond likely helps to pre-organize the molecule into a bioactive conformation.

Studies on other classes of molecules with similar diaryl-amide structures have shown that the introduction of substituents on the amide nitrogen or the alpha-carbon can have profound stereochemical implications, though this has not been specifically explored for this compound in the reviewed literature.

Rational Design of Novel Derivatives of N-(4-benzoylphenyl)-2-chlorobenzamidenih.govnih.gov

The SAR data gathered from in vitro studies has formed the basis for the rational design of novel derivatives with potentially enhanced activity or improved pharmacokinetic profiles. The general approach involves identifying the key pharmacophoric features and then designing new molecules that retain these features while introducing novel structural elements.

For example, based on the finding that both electron-donating and electron-withdrawing groups on the 4-benzoylphenyl moiety are well-tolerated, a rational design strategy could involve the synthesis of a library of derivatives with diverse substituents at this position to fine-tune activity. nih.gov Similarly, the exploration of different heterocyclic replacements for the 2-chlorobenzamide ring, inspired by the activity of the 2-furamide (B1196590) analogues, represents a valid design strategy. nih.gov

The design of N-benzoyl-2-hydroxybenzamides as antiprotozoal agents was guided by initial screening hits and subsequent SAR exploration, demonstrating a successful application of rational design principles. nih.gov

Pharmacophore Modeling and Ligand-Based Design Strategiesnih.gov

Pharmacophore modeling is a powerful computational tool used to define the essential three-dimensional arrangement of functional groups required for biological activity. For a molecule like this compound, a pharmacophore model would typically consist of features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers.

While a specific pharmacophore model for this compound was not found in the reviewed literature, the principles of ligand-based design are evident in the SAR studies of its analogues. For instance, the consistent presence of two aromatic rings connected by an amide linker in active compounds suggests that these are core pharmacophoric elements.

In the development of N-benzoyl-2-hydroxybenzamide antiprotozoal agents, the initial hit from a compound library screen served as the basis for a ligand-based design approach. nih.gov The synthesis of a focused library of analogues with systematic variations allowed for the development of a qualitative SAR, which is a foundational step in building a quantitative pharmacophore model.

Analytical Methodologies for Research and Quantification

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for separating N-(4-benzoylphenyl)-2-chlorobenzamide from starting materials, reagents, and byproducts, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment and preparative isolation of this compound. Due to the compound's aromatic nature and moderate polarity, a reverse-phase HPLC method is the most suitable approach.

Development of a robust HPLC method would involve a systematic evaluation of columns, mobile phases, and detection wavelengths. A C18 column is a common choice for the separation of benzophenone (B1666685) derivatives. nih.gov The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, like formic acid or phosphoric acid in water, run in a gradient elution to ensure adequate separation of impurities with different polarities. sielc.com For instance, a gradient could start with a higher proportion of the aqueous phase and gradually increase the organic solvent concentration. nih.gov Detection is typically achieved using a UV detector, with the wavelength selected based on the compound's maximum absorbance, which is expected to be in the UV region due to the presence of multiple chromophores.

A hypothetical HPLC method for the analysis of this compound is presented below:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-20 min: 50-90% B; 20-25 min: 90% B; 25-30 min: 90-50% B
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility due to its molecular weight and polar amide group, GC analysis can be employed for the analysis of more volatile precursors or potential degradation products. Furthermore, derivatization can be used to increase the volatility of the compound, for example, by silylating the amide nitrogen. In a study on benzophenone compounds, derivatization with trifluoroacetamide (B147638) followed by GC/MS analysis was successfully employed. google.com

The GC analysis of benzophenones has been demonstrated, and similar conditions could be adapted for this compound or its derivatives. nih.gov A typical GC method would utilize a capillary column with a non-polar or medium-polarity stationary phase.

A proposed GC method for a volatile derivative of this compound is outlined in the following table:

ParameterCondition
Column DB-5MS, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium
Inlet Temperature 280 °C
Oven Program 100 °C (1 min), then 15 °C/min to 300 °C (10 min)
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and simple method for monitoring the progress of chemical reactions, such as the synthesis of this compound from its precursors. chegg.com By spotting the reaction mixture on a TLC plate alongside the starting materials, the disappearance of reactants and the appearance of the product can be visualized over time. researchgate.net

For the amide-forming reaction to produce this compound, a silica (B1680970) gel plate would be appropriate, given the polar nature of the amide product. researchgate.net The choice of eluent (mobile phase) is crucial for achieving good separation. A mixture of a non-polar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent like ethyl acetate (B1210297) or dichloromethane (B109758) would be suitable. reddit.com Visualization of the spots can be achieved under UV light due to the aromatic rings in the molecule, or by using staining agents like potassium permanganate (B83412) or iodine vapor. reddit.com

A general procedure for TLC monitoring is described below:

ParameterDescription
Stationary Phase Silica gel 60 F254 TLC plate
Mobile Phase Hexane:Ethyl Acetate (e.g., 7:3 v/v)
Sample Application Spotting of starting materials and reaction mixture
Development In a closed chamber until the solvent front reaches near the top
Visualization UV light (254 nm) and/or staining

Mass Spectrometry-Based Quantification in Research Samples

Mass spectrometry (MS) offers high sensitivity and selectivity, making it ideal for the quantification of this compound at trace levels and for the identification of its metabolites in complex research samples.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for trace-level quantification of organic compounds in complex matrices due to its exceptional sensitivity and specificity. ijpsjournal.comnih.gov This technique is particularly valuable for determining the presence of this compound in environmental or biological samples. The LC part of the system separates the target analyte from matrix components, while the tandem mass spectrometer provides definitive identification and quantification.

The development of an LC-MS/MS method would involve optimizing the chromatographic separation as described for HPLC, and then fine-tuning the mass spectrometer parameters. Electrospray ionization (ESI) in positive ion mode is expected to be effective for this compound, protonating the amide nitrogen. In the tandem MS, specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM) would be selected to ensure highly selective detection.

A hypothetical LC-MS/MS method for the trace analysis of this compound is detailed in the table below:

ParameterCondition
LC System UHPLC with a C18 column
Mobile Phase Gradient of water with 0.1% formic acid and acetonitrile
Ionization Mode Electrospray Ionization (ESI), Positive
MS Analyzer Triple Quadrupole
MRM Transitions Precursor Ion (e.g., [M+H]⁺) → Product Ion 1 (for quantification), Product Ion 2 (for confirmation)
Collision Energy Optimized for each transition

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the identification of unknown compounds, including metabolites of this compound, provided they are sufficiently volatile or can be derivatized. nih.gov The gas chromatograph separates the components of a mixture, and the mass spectrometer generates a mass spectrum for each component, which serves as a molecular fingerprint.

The fragmentation pattern of this compound in the mass spectrometer upon electron ionization (EI) would be key to its identification and the structural elucidation of its metabolites. Characteristic fragments would likely arise from the cleavage of the amide bond, the benzoyl group, and the chlorinated phenyl ring. For instance, cleavage of the C-N amide bond would result in characteristic ions corresponding to the benzoylphenyl and the chlorobenzoyl moieties. libretexts.orgmiamioh.edu The presence of chlorine would be indicated by the characteristic isotopic pattern of its ions.

Predicted major fragmentation pathways for this compound in GC-MS are summarized below:

Fragmentation PathwayPredicted m/z of Key Fragments
Molecular Ion [M]⁺ 335/337 (due to ³⁵Cl/³⁷Cl isotopes)
Loss of Cl 300
Cleavage of C-N bond (chlorobenzoyl cation) 139/141
Cleavage of C-N bond (benzoylphenylamino cation) 196
Benzoyl cation 105
Phenyl cation 77

This comprehensive suite of analytical methodologies provides the necessary tools for the thorough investigation of this compound, from its synthesis and purification to its quantification and metabolic fate in research settings.

Based on the current scientific literature, there is a notable lack of specific, publicly available research detailing the development of spectrophotometric and spectrofluorometric methods for the in vitro assay of this compound.

While analytical techniques are crucial for the quantification and study of chemical compounds, the development and validation of spectrophotometric and spectrofluorometric assays are highly specific to the molecule's chemical properties, including its chromophores and fluorophores. These properties determine the wavelengths at which the compound absorbs and emits light, forming the basis of such assays.

A comprehensive search of scientific databases did not yield established protocols or detailed research findings for the spectrophotometric or spectrofluorometric analysis of this compound. Consequently, data tables outlining specific parameters such as absorption maxima (λmax), molar absorptivity, or excitation and emission wavelengths for spectrofluorometric analysis could not be compiled.

The development of such in vitro assays would typically involve:

Determination of Absorption Spectrum: Scanning a solution of this compound across a range of ultraviolet and visible wavelengths to identify the wavelength of maximum absorbance (λmax).

Assay Validation: Establishing a calibration curve to demonstrate a linear relationship between absorbance and concentration, and assessing the method's accuracy, precision, and limits of detection and quantification.

For spectrofluorometry, the process would also include:

Determination of Excitation and Emission Spectra: Identifying the optimal wavelengths for excitation and emission to maximize the fluorescence signal and sensitivity.

Without dedicated research studies focusing on these analytical methods for this compound, a detailed discussion and presentation of research findings, as requested, cannot be provided. The scientific community has yet to publish specific methodologies in this particular area. Therefore, no data tables can be generated at this time.

Future Research Directions and Unexplored Avenues

Exploration of Novel Biological Targets and Pathways

The foundational step in elucidating the therapeutic value of N-(4-benzoylphenyl)-2-chlorobenzamide is the identification of its molecular targets and the biological pathways it modulates. The benzanilide (B160483) scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets.

Initial screening efforts should be broad, encompassing a diverse range of assays to identify potential areas of activity. Based on the known activities of structurally related benzanilide and benzamide (B126) derivatives, several target classes warrant prioritization. For instance, various benzanilides have been investigated for their activity as potassium channel openers, which are implicated in conditions such as hypertension and neuronal disorders. nih.gov A focused investigation into the effects of this compound on different types of ion channels, including large-conductance calcium-activated potassium (BK) channels, could be a fruitful starting point. nih.gov

Furthermore, the structural similarity to inhibitors of enzymes like monoamine oxidase (MAO) suggests another potential avenue. Analogues of N-(2-aminoethyl)benzamide have been identified as reversible inhibitors of MAO-B, an enzyme crucial in the metabolism of neurotransmitters. acs.org Screening this compound for activity against MAO-A and MAO-B could reveal potential applications in neurodegenerative diseases or depression.

Other potential target families to explore, based on the broad bioactivity of the benzamide core, include protein kinases, nuclear receptors, and enzymes involved in metabolic pathways. High-throughput screening campaigns against these target classes will be instrumental in pinpointing the specific biological niche for this compound.

Advanced Computational Design Methodologies for Compound Optimization

Once an initial biological target is identified, advanced computational design can significantly accelerate the optimization of this compound into a potent and selective drug candidate.

Molecular docking simulations would be a primary tool to predict and analyze the binding mode of the compound within the active site of its target protein. researchgate.netmdpi.com These simulations can provide crucial insights into the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, that govern binding affinity. researchgate.net For example, docking studies on benzazole derivatives have successfully predicted their potential as inhibitors of the alpha-glucosidase enzyme, a target for diabetes. mdpi.com A similar approach for this compound would guide the rational design of new analogues with improved potency.

Quantitative Structure-Activity Relationship (QSAR) studies will also be vital. By synthesizing and testing a library of related compounds, QSAR models can be developed to correlate specific structural features with biological activity. biomedres.us This allows for the in silico prediction of the activity of yet-unsynthesized derivatives, prioritizing the most promising candidates for synthesis and thereby saving considerable time and resources.

Molecular dynamics (MD) simulations can further refine the understanding of the compound-target interaction by simulating the dynamic behavior of the complex over time. This can reveal important conformational changes and the stability of the binding pose, which are critical for effective drug design.

Computational Method Application in Optimizing this compound Potential Outcome
Molecular Docking Predicting binding orientation and affinity to identified biological targets.Identification of key binding interactions and a basis for rational drug design. researchgate.netmdpi.com
QSAR Correlating structural modifications with changes in biological activity.Predictive models to guide the synthesis of more potent analogues. biomedres.us
Molecular Dynamics Simulating the dynamic stability of the compound-target complex.Understanding of conformational flexibility and binding stability.

Integration of Omics Technologies for Systems-Level Understanding of Compound Interactions

To gain a comprehensive, systems-level understanding of the cellular response to this compound, the integration of "omics" technologies is indispensable. These technologies, including transcriptomics, proteomics, and metabolomics, provide a global snapshot of the molecular changes within a cell or organism upon treatment with the compound. biomedres.usrsc.org

Transcriptomics , through techniques like RNA-sequencing, can reveal which genes are up- or down-regulated in response to the compound. This can help to identify the signaling pathways that are affected, even if the direct molecular target is unknown. Proteomics can subsequently confirm whether these changes in gene expression translate to changes in protein levels, providing a more direct link to cellular function.

Metabolomics , the study of the complete set of small-molecule metabolites, offers a functional readout of the physiological state of a cell. By analyzing how the metabolome is altered by this compound, researchers can uncover unexpected effects on cellular metabolism and identify potential off-target effects or novel mechanisms of action. rsc.org

Combining these omics datasets can create a detailed "fingerprint" of the compound's activity, which can be compared to the fingerprints of other compounds with known mechanisms. This approach can rapidly generate hypotheses about the compound's mode of action and its potential therapeutic applications. biomedres.us

Machine Learning and Artificial Intelligence Applications in Compound Design and Activity Prediction

The vast and complex datasets generated through screening and omics studies are ideally suited for analysis using machine learning (ML) and artificial intelligence (AI). nih.gov These powerful computational tools are revolutionizing drug discovery by identifying patterns that are not apparent to human researchers. biomedres.usresearchgate.net

ML algorithms, such as random forests and support vector machines, can be trained on existing data to build predictive models for a variety of properties, including biological activity, toxicity, and pharmacokinetic parameters. biomedres.usnih.gov For instance, an ML model could be developed to predict the binding affinity of novel benzanilide derivatives to a specific target, thereby guiding the design of more effective compounds. biomedres.us

Deep learning, a subset of AI, can be used for de novo drug design, generating entirely new molecular structures that are optimized for a particular biological target. nih.gov By learning the underlying rules of chemistry and pharmacology from large databases of known molecules and their properties, these models can propose novel analogues of this compound with high predicted activity and desirable drug-like properties.

AI/ML Application Specific Use for this compound Expected Advancement
Predictive Modeling Developing models to forecast biological activity and toxicity of new analogues.Faster and more efficient optimization of the lead compound. biomedres.us
De Novo Design Generating novel molecular structures with optimized properties for a target.Discovery of novel, patentable chemical entities with enhanced efficacy. nih.gov
Target Identification Analyzing large-scale biological data to propose novel targets for the compound.Uncovering new therapeutic opportunities and applications. biomedres.us

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.